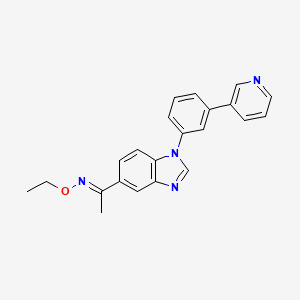

(E)-1-(1-(3-(Pyridin-3-yl)phenyl)-1H-benzo(d)imidazol-5-yl)ethanone O-ethyl oxime

Übersicht

Beschreibung

NS-2710, also known as 1-[1-[3-(3-pyridyl)phenyl]benzimidazol-5-yl]ethanone O-ethyloxime, is a compound developed by the pharmaceutical company NeuroSearch. It is classified as a nonbenzodiazepine anxiolytic due to its unique chemical structure, which distinguishes it from traditional benzodiazepines. NS-2710 acts as a potent but non-selective partial agonist at gamma-aminobutyric acid A receptors, particularly at the alpha2 and alpha3 subtypes .

Vorbereitungsmethoden

The synthesis of NS-2710 involves several steps, starting with the preparation of the benzimidazole core. The synthetic route typically includes the following steps:

Formation of the benzimidazole core: This is achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

Introduction of the pyridyl group: The benzimidazole core is then functionalized with a pyridyl group through a cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Formation of the ethanone oxime: The final step involves the conversion of the ethanone group to its oxime derivative using hydroxylamine under basic conditions.

Industrial production methods for NS-2710 would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale manufacturing.

Analyse Chemischer Reaktionen

NS-2710 undergoes various chemical reactions, including:

Oxidation: NS-2710 can be oxidized to form corresponding oxides, which may involve reagents such as hydrogen peroxide or other oxidizing agents.

Reduction: The compound can be reduced using reducing agents like sodium borohydride to yield reduced derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, catalysts like palladium for coupling reactions, and solvents such as dimethyl sulfoxide or ethanol. Major products formed from these reactions include various substituted derivatives of NS-2710, which may have different pharmacological properties.

Wissenschaftliche Forschungsanwendungen

Chemistry: NS-2710 serves as a valuable tool in studying the structure-activity relationships of gamma-aminobutyric acid A receptor modulators.

Biology: The compound is used to investigate the role of gamma-aminobutyric acid A receptors in various biological processes, including neurotransmission and synaptic plasticity.

Medicine: NS-2710 is primarily researched for its anxiolytic effects, with studies showing its potential to treat anxiety disorders without the sedative effects commonly associated with benzodiazepines

Wirkmechanismus

NS-2710 exerts its effects by acting as a partial agonist at gamma-aminobutyric acid A receptors. It binds to the benzodiazepine recognition site on these receptors, enhancing the inhibitory effects of gamma-aminobutyric acid. This action leads to increased chloride ion influx into neurons, resulting in hyperpolarization and reduced neuronal excitability. The compound shows higher efficacy at the alpha2 and alpha3 subtypes of gamma-aminobutyric acid A receptors, which are associated with anxiolytic effects, while having minimal activity at the alpha1 subtype, which is linked to sedation .

Vergleich Mit ähnlichen Verbindungen

NS-2710 ist im Vergleich zu anderen anxiolytischen Verbindungen einzigartig aufgrund seiner selektiven partiellen Agonistenaktivität an Gamma-Aminobuttersäure-A-Rezeptoren. Ähnliche Verbindungen umfassen:

Chlordiazepoxid: Ein traditionelles Benzodiazepin mit anxiolytischen und sedativen Wirkungen.

NS-2664: Eine verwandte Verbindung mit ähnlichen anxiolytischen Eigenschaften, aber kürzerer Wirkungsdauer.

L-838417: Ein selektiver Gamma-Aminobuttersäure-A-Rezeptor-Modulator mit höherer Affinität für die Subtypen Alpha2 und Alpha3

Die unterschiedliche chemische Struktur und die selektive Rezeptoraktivität von NS-2710 machen es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen.

Eigenschaften

CAS-Nummer |

184220-36-8 |

|---|---|

Molekularformel |

C22H20N4O |

Molekulargewicht |

356.4 g/mol |

IUPAC-Name |

(E)-N-ethoxy-1-[1-(3-pyridin-3-ylphenyl)benzimidazol-5-yl]ethanimine |

InChI |

InChI=1S/C22H20N4O/c1-3-27-25-16(2)17-9-10-22-21(13-17)24-15-26(22)20-8-4-6-18(12-20)19-7-5-11-23-14-19/h4-15H,3H2,1-2H3/b25-16+ |

InChI-Schlüssel |

NHJFEXZXSCFYRX-PCLIKHOPSA-N |

Isomerische SMILES |

CCO/N=C(\C)/C1=CC2=C(C=C1)N(C=N2)C3=CC=CC(=C3)C4=CN=CC=C4 |

SMILES |

CCON=C(C)C1=CC2=C(C=C1)N(C=N2)C3=CC=CC(=C3)C4=CN=CC=C4 |

Kanonische SMILES |

CCON=C(C)C1=CC2=C(C=C1)N(C=N2)C3=CC=CC(=C3)C4=CN=CC=C4 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

1-(1-(3-(3-pyridyl)phenyl)benzimidazol-5-yl)ethanone O-ethyloxime NS 2710 NS-2710 NS2710 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

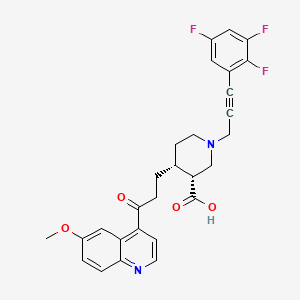

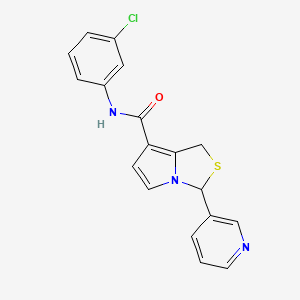

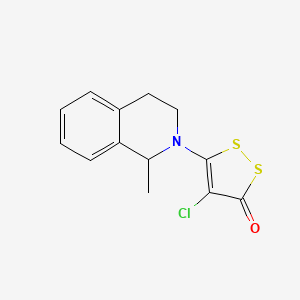

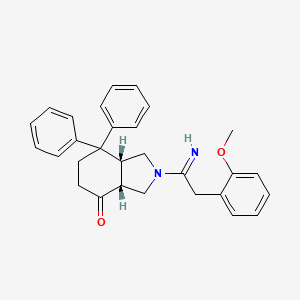

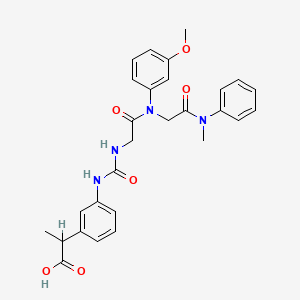

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[2-[[2-[[3-[[2-[[2-[(2-Amino-3-methylbutanoyl)amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-4-methylpentanoyl]amino]-2-oxo-4-phenylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]butanedioic acid](/img/structure/B1680027.png)